molecular formula C11H15ClN2 B1484025 3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2091637-70-4

3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No. B1484025
CAS RN: 2091637-70-4
M. Wt: 210.7 g/mol
InChI Key: GRTJVPHUPVSSGG-UHFFFAOYSA-N
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Description

The compound “3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole” is a pyrazole derivative. Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. Pyrazole derivatives are known to exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be analyzed using techniques like NMR spectroscopy, IR spectroscopy, and X-ray crystallography . These techniques provide information about the arrangement of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For example, they can participate in transition-metal-catalyzed C–H functionalization reactions to form new C–C and C–heteroatom bonds on the pyrazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, (Chloromethyl)cyclopropane, a related compound, has a melting point of -91°C, a boiling point of 87°C to 89°C, and is not miscible in water .

Scientific Research Applications

Synthesis of Chiral Derivatives

Pyrazolone derivatives have been used as powerful synthons in the construction of chiral molecules. This compound could potentially serve as a precursor for synthesizing chiral pyrazolone derivatives with various applications in pharmaceuticals and materials science .

Energetic Coordination Compounds

Research has utilized pyrazole derivatives to synthesize energetic coordination compounds (ECCs) through co-melting crystallization methods. The compound may be explored for creating ECCs with potential uses in propellants or explosives .

Energetic Materials

Pyrazolo[4,3-c]pyrazole-based compounds have been investigated for their use as energetic materials due to their high nitrogen content and good detonation properties. The compound could be studied for its potential as a novel energetic material .

Mechanism of Action

The mechanism of action of pyrazole derivatives depends on their specific structure and the target they interact with. Some pyrazole derivatives are used as chemosensors, providing dynamic information about the localization and quantity of molecules and ions of interest .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to handle all chemicals with care and use appropriate safety measures .

Future Directions

Pyrazole derivatives are a focus of ongoing research due to their diverse biological activities and potential applications in fields like medicine and agriculture . Future research may focus on developing new synthesis methods, studying their mechanisms of action, and exploring their potential applications.

properties

IUPAC Name

3-(chloromethyl)-2-(cyclopropylmethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2/c12-6-11-9-2-1-3-10(9)13-14(11)7-8-4-5-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTJVPHUPVSSGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)CC3CC3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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